

molecular weight of (Tetrahydro-pyran-2-yl)-acetic acid

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Compound of Interest

Compound Name: (Tetrahydro-pyran-2-yl)-acetic acid

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An In-Depth Technical Guide on (Tetrahydro-pyran-2-yl)-acetic acid

Introduction

(Tetrahydro-pyran-2-yl)-acetic acid, also known as 2-(oxan-2-yl)acetic acid, is a carboxylic acid derivative of tetrahydropyran. The tetrahydropyran (THP) ring is a common structural motif found in numerous natural products and synthetic compounds of biological and pharmacological significance[1]. Its presence in various bioactive molecules makes it a valuable scaffold in medicinal chemistry and drug development. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of **(Tetrahydro-pyran-2-yl)-acetic acid** and its derivatives, tailored for researchers and professionals in the field.

Physicochemical Properties

The fundamental properties of **(Tetrahydro-pyran-2-yl)-acetic acid** are summarized below. These data are crucial for its handling, characterization, and application in experimental settings.

Property	Value	Source(s)
Molecular Formula	C7H12O3	[2] [3]
Molecular Weight	144.17 g/mol	[3] [4]
CAS Number	13103-40-7	[2] [4]
Appearance	Solid	[2]
Purity	Typically ≥97%	[2] [3]
Boiling Point	285.102°C at 760 mmHg (Calculated)	[5]
Density	1.112 g/cm ³ (Calculated)	[5]
InChI Key	WRJWKHJGSNPGND- UHFFFAOYSA-N	[2]

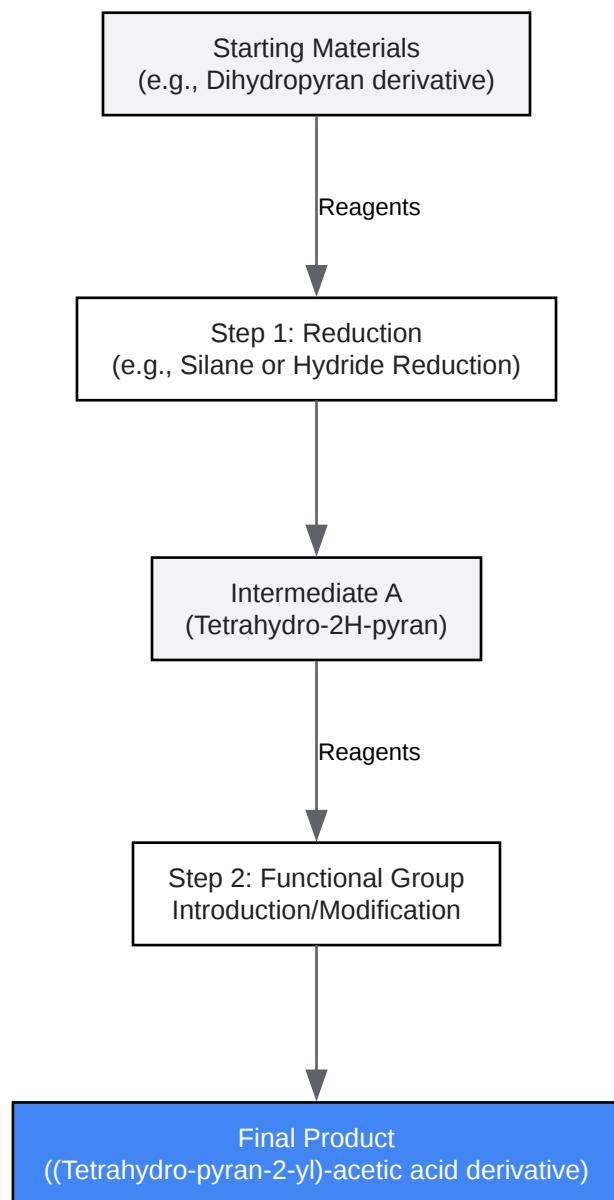
Synthesis and Experimental Protocols

The synthesis of tetrahydropyran derivatives is a well-established area of organic chemistry. Below are examples of synthetic strategies that can be employed or adapted to produce **(Tetrahydro-pyran-2-yl)-acetic acid** and related structures.

General Synthesis of Tetrahydropyran Derivatives

A common approach for synthesizing tetrahydropyran rings involves the cyclization of suitable precursors. For instance, a production method for a tetrahydro-2H-pyran derivative has been described that can be adapted for industrial-scale synthesis. This method may involve reactions such as etherification, esterification, and carbon-carbon bond formation using specific intermediates^[6]. The process is designed to be efficient and avoid the use of expensive reagents^[6].

A generalized workflow for the synthesis of a tetrahydropyran derivative is illustrated below.



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Caption: Generalized workflow for the synthesis of tetrahydropyran derivatives.

Total Synthesis of a (-)-Civet: A Related Natural Product

A study on the total synthesis of (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid, a constituent of civet, provides a detailed experimental protocol for creating a substituted **(Tetrahydro-pyran-2-yl)-acetic acid**^[1]. The synthesis starts from a readily available chiral building block, tri-O-acetyl-D-glucal^[1].

Key Experimental Steps:

- Formation of Aldehyde Precursor: The synthesis begins with the conversion of tri-O-acetyl-D-glucal to a key aldehyde intermediate through a[4][4]-sigmatropic rearrangement[1].
- Reduction and Protection: The aldehyde is reduced to an alcohol using NaBH4, followed by catalytic hydrogenation. The resulting hydroxyl group is then protected (e.g., with a MOM group)[1].
- Chain Elongation and Cyclization: Further steps lead to the formation of the cis-2,6-disubstituted tetrahydropyran ring[1].
- Final Oxidation: The final step involves the removal of the protecting group and oxidation of the resulting alcohol to the desired carboxylic acid, yielding the target molecule[1].

Biological Activity and Signaling Pathways

The tetrahydropyran scaffold is a "privileged structure" in medicinal chemistry due to its frequent appearance in molecules with a wide range of biological activities, including anti-cancer properties[7]. While specific data on the biological activity of **(Tetrahydro-pyran-2-yl)-acetic acid** itself is limited in the provided search results, the activities of its derivatives suggest potential areas of application.

Inhibition of TGF- β and LpxC

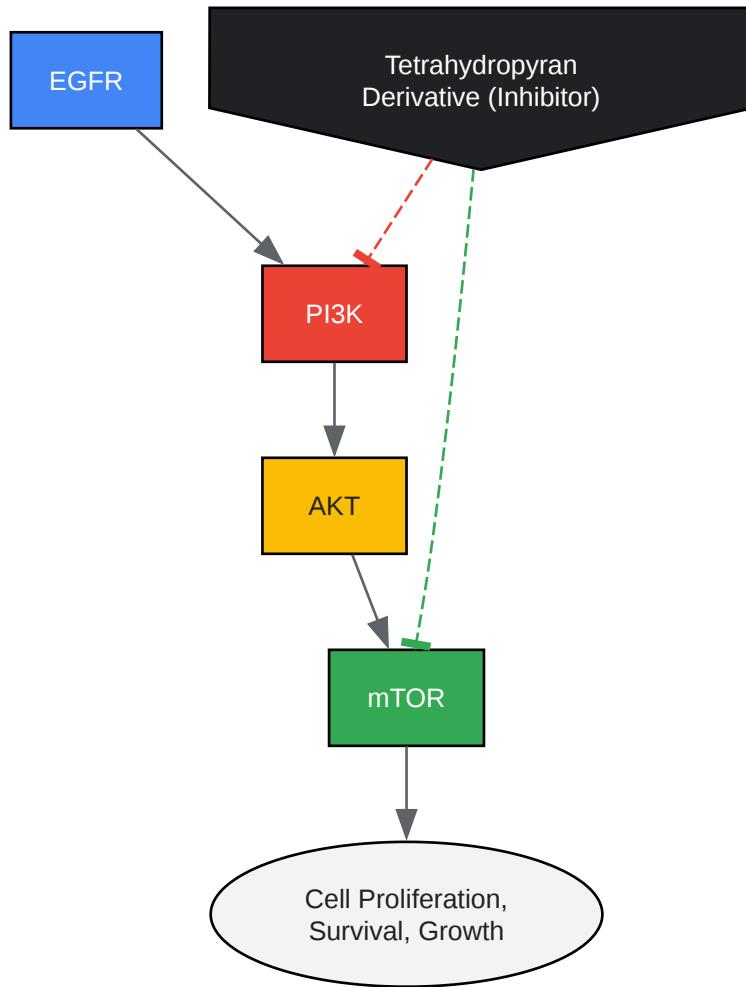
Derivatives of tetrahydropyran have been investigated as potent inhibitors of the transforming growth factor- β (TGF- β) type I receptor (ALK5), which is a target for therapies against fibrotic diseases and cancer[7]. Additionally, tetrahydropyran-based hydroxamates have shown potent inhibition of LpxC, an essential enzyme in the biosynthesis of lipid A in most Gram-negative bacteria, making it an attractive target for novel antibiotics[8].

Potential Role in EGFR/PI3K/AKT/mTOR Signaling

Recent studies have explored the synthesis of pyrazolyl s-triazine derivatives, which may incorporate a tetrahydropyran moiety, for the targeted therapy of triple-negative breast cancer[9][10]. These compounds have been shown to target the EGFR/PI3K/AKT/mTOR signaling cascade[9][10][11]. This pathway is crucial in regulating cell proliferation, survival, and

growth, and its dysregulation is a hallmark of many cancers. The inhibition of this pathway by tetrahydropyran-containing compounds highlights a potential mechanism of action for their anti-cancer effects[11].

Below is a diagram illustrating the EGFR/PI3K/AKT/mTOR signaling pathway, which can be targeted by bioactive molecules containing the tetrahydropyran scaffold.



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Caption: The EGFR/PI3K/AKT/mTOR signaling pathway and potential points of inhibition.

Conclusion

(Tetrahydro-pyran-2-yl)-acetic acid, with its core tetrahydropyran structure, represents a molecule of significant interest for researchers in organic synthesis and drug development.

While detailed biological studies on this specific compound are not widely available, the proven efficacy of its derivatives as inhibitors of key biological targets like TGF- β , LpxC, and components of the EGFR/PI3K/AKT/mTOR pathway underscores the therapeutic potential of this chemical scaffold. The synthetic methodologies outlined provide a foundation for the creation of novel analogs for further investigation.

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